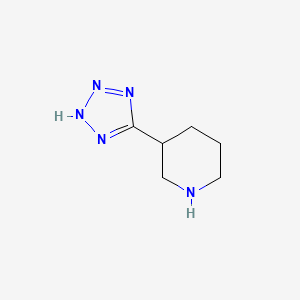

3-(2H-tetrazol-5-yl)piperidine

Description

BenchChem offers high-quality 3-(2H-tetrazol-5-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2H-tetrazol-5-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-2-5(4-7-3-1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKEFVXLZSZMMMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438817 | |

| Record name | Piperidine, 3-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112626-96-7 | |

| Record name | Piperidine, 3-(1H-tetrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1H-Tetrazol-5-yl)piperidine vs. 2H-Tetrazolyl Tautomer Stability: A Comprehensive Technical Guide

Executive Summary

The tetrazole moiety is a cornerstone of modern medicinal chemistry, celebrated for its role as a metabolically stable bioisostere of the carboxylic acid group. Within this class, 3-(tetrazol-5-yl)piperidine presents a unique physicochemical profile due to the interplay between the acidic tetrazole ring and the basic piperidine nitrogen. Understanding the tautomeric equilibrium between its 1H- and 2H-tetrazole forms is critical for predicting its pharmacokinetic behavior, receptor binding affinity, and synthetic reactivity. This whitepaper provides an in-depth analysis of the thermodynamic stability, solvent-dependent shifts, and experimental methodologies used to elucidate the tautomeric states of 3-(tetrazol-5-yl)piperidine.

The Mechanistic Basis of Tetrazole Tautomerism

Tetrazoles exist in a prototropic tautomeric equilibrium between the 1H- and 2H-forms. This dynamic shift involves the migration of a proton between the adjacent nitrogen atoms of the aromatic five-membered ring. The position of this equilibrium is not static; it is a highly sensitive function of the electronic nature of the C5-substituent, the physical state of the compound, and the dielectric constant of the surrounding solvent[1].

Causality of Stability: Dipole Moments and Solvation

The fundamental driver of tautomeric preference lies in the distinct electronic distributions of the two forms:

-

1H-Tetrazole Tautomer: Exhibits a highly asymmetrical charge distribution, resulting in a large dipole moment (

Debye)[2]. -

2H-Tetrazole Tautomer: Features a more symmetrical electronic arrangement, yielding a significantly lower dipole moment (

Debye)[2].

The Causality: In the gas phase or non-polar solvents, the 2H-tautomer is thermodynamically favored because the molecule seeks to minimize internal electron-electron repulsion and overall dipole energy in the absence of external stabilization[3]. Conversely, in polar solvents (e.g., water, DMSO) or the solid state, the 1H-tautomer becomes dominant. The high dielectric constant of polar solvents stabilizes the large dipole of the 1H-form via robust solvation shells, while in the solid state, the 1H-form facilitates superior intermolecular hydrogen bonding networks[4].

Structural Profiling of 3-(Tetrazol-5-yl)piperidine

When a piperidine ring is attached at the 3-position to a tetrazole, the system becomes a bifunctional acid-base molecule. The aliphatic piperidine ring acts as a weakly electron-donating group, which intrinsically provides a slight stabilization to the 1H-tautomer compared to strongly electron-withdrawing substituents.

However, the defining feature of 3-(tetrazol-5-yl)piperidine is its capacity to form a zwitterion . The secondary amine of the piperidine ring is highly basic (

At physiological pH (7.4), the molecule exists almost exclusively as a zwitterion (piperidinium-tetrazolate). The 1H vs. 2H tautomerism discussion is most relevant when the molecule is in its neutral state (e.g., during organic synthesis in non-aqueous, non-polar media) or when it enters a highly lipophilic, desolvated receptor pocket where the zwitterion collapses back into a neutral species.

Caption: Tautomeric and ionization state equilibrium of 3-(tetrazol-5-yl)piperidine based on pH and solvent.

Thermodynamic Data and Solvent Effects

To quantify the stability of the 1H vs. 2H tautomers of 5-alkyl substituted tetrazoles (serving as a highly accurate proxy for the piperidin-3-yl substituent in its neutral state), we must examine the relative energies (

Table 1: Physicochemical Properties & Relative Stability (Neutral State)

| Parameter | 1H-Tautomer | 2H-Tautomer | Causality / Implication |

| Calculated Dipole Moment ( | ~5.2 D | ~2.4 D | 1H interacts strongly with polar media. |

| Relative Energy (Gas Phase) | +2.5 to +4.0 kcal/mol | 0.0 kcal/mol (Reference) | 2H is more stable in a vacuum due to minimized internal repulsion. |

| Relative Energy (Water, PCM) | 0.0 kcal/mol (Reference) | +1.5 to +3.0 kcal/mol | 1H is stabilized by solvent dipole interactions. |

| Predominant Form (Solid State) | >95% | <5% | 1H forms superior crystalline H-bond networks. |

| Nucleophilicity | Weaker | Stronger | 2H form exhibits higher nucleophilicity in alkylation reactions[3]. |

Note: Data generalized from Density Functional Theory (DFT) studies on 5-alkyl-1H-tetrazoles[2],[3].

Experimental Workflows for Tautomer Elucidation

Determining the exact tautomeric ratio of 3-(tetrazol-5-yl)piperidine in a specific formulation or synthetic step requires orthogonal analytical techniques. Relying on a single method can lead to artifacts due to the rapid interconversion rate of the proton on the NMR timescale at room temperature.

Caption: Orthogonal experimental workflow for elucidating tetrazole tautomeric ratios.

Protocol 1: Variable Temperature (VT) Multinuclear NMR Spectroscopy

Because the 1H

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15-20 mg of highly purified 3-(tetrazol-5-yl)piperidine (free base) in 0.6 mL of an anhydrous, deuterated solvent. Prepare two samples: one in a polar solvent (e.g., DMSO-

) and one in a non-polar solvent (e.g., Toluene- -

Probe Calibration: Calibrate the NMR spectrometer probe temperature using a standard methanol or ethylene glycol sample to ensure precise thermal control.

-

Cooling Sequence: Acquire baseline

and -

Data Acquisition: At the coalescence temperature (where the averaged peaks split into distinct peaks for the 1H and 2H tautomers), acquire high-resolution

NMR spectra. -

Analysis: The 1H-tautomer will exhibit distinct

chemical shifts compared to the 2H-tautomer. Integrate the separated signals at the lowest temperature to quantify the thermodynamic ratio in that specific solvent.

Protocol 2: Density Functional Theory (DFT) Validation

Experimental data must be validated against theoretical models to confirm causality and rule out solvent artifacts.

Step-by-Step Methodology:

-

Geometry Optimization: Construct the 3D structures of both the 1H and 2H tautomers of 3-(tetrazol-5-yl)piperidine using a molecular builder.

-

Level of Theory: Execute geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set. This level accurately captures the diffuse electron clouds of the tetrazole nitrogen atoms[3].

-

Solvation Modeling: Apply a Polarizable Continuum Model (PCM) to simulate the dielectric environment of the NMR solvents used in Protocol 1.

-

Frequency Calculation: Perform a vibrational frequency calculation to ensure the optimized structures are true minima (no imaginary frequencies) and to extract the Gibbs Free Energy (

). -

Ratio Calculation: Calculate the Boltzmann distribution using

between the 1H and 2H forms to predict the theoretical tautomeric ratio, comparing it directly to the VT-NMR integrals.

Implications for Drug Development and Synthesis

Understanding whether 3-(tetrazol-5-yl)piperidine exists as the 1H- or 2H-tautomer is not merely an academic exercise; it has profound implications for pharmaceutical development:

-

Receptor Binding: Tetrazoles are classic bioisosteres of carboxylic acids[1]. However, the spatial orientation of the hydrogen bond donor (N-H) differs drastically between the 1H and 2H forms. If a target receptor pocket is highly lipophilic, the drug may enter as the 2H-tautomer. If the pocket requires a specific directional H-bond to an arginine or lysine residue, the energetic penalty of tautomerizing from 2H to 1H upon binding must be factored into the binding affinity (

). -

Membrane Permeability: The zwitterionic nature of the molecule at pH 7.4 severely limits passive diffusion across lipid bilayers. However, transient masking of the charges or shifting to the less polar 2H-neutral tautomer in the lipophilic core of the membrane can facilitate permeation.

-

Regioselective Alkylation: In synthetic workflows, alkylating 3-(tetrazol-5-yl)piperidine typically yields a mixture of 1-alkyl and 2-alkyl isomers. Because the 2H-tautomer exhibits greater nucleophilicity at the N2/N3 positions[3], utilizing non-polar solvents during alkylation can intentionally shift the equilibrium to favor the 2H-form, thereby altering the regioselectivity of the reaction toward 2-substituted products.

References

-

A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles Journal of Molecular Structure: THEOCHEM (via ResearchGate) URL: [Link]

-

Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole MDPI URL:[Link]

-

Tautomer Database: A Comprehensive Resource for Tautomerism Analyses Journal of Chemical Information and Modeling - ACS Publications URL: [Link]

Sources

Comprehensive Technical Guide on 3-(2H-Tetrazol-5-yl)piperidine (CAS 112626-96-7): Synthesis, Pharmacological Applications, and Bioisosteric Profiling

Executive Summary & Chemical Identity

3-(2H-Tetrazol-5-yl)piperidine (CAS 112626-96-7), also referred to as 3-(1H-tetrazol-5-yl)piperidine due to tautomerization, is a highly specialized heterocyclic building block utilized extensively in modern medicinal chemistry. Structurally, it consists of a basic piperidine ring substituted at the 3-position with an acidic tetrazole moiety. This specific arrangement makes the compound a premier non-classical bioisostere for nipecotic acid (piperidine-3-carboxylic acid), a foundational inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). By replacing the carboxylic acid with a tetrazole ring, drug developers can fine-tune the physicochemical properties of neuroactive compounds, enhancing metabolic stability and blood-brain barrier (BBB) permeability while retaining target affinity.

Mechanistic Rationale: The Tetrazole Bioisostere in Drug Design

The development of CNS-active drugs is frequently hindered by the poor pharmacokinetic profiles of highly polar pharmacophores. Nipecotic acid is a potent GAT-1 inhibitor, but its zwitterionic nature at physiological pH renders it highly hydrophilic, preventing effective penetration across the lipophilic blood-brain barrier .

To circumvent this, 3-(2H-tetrazol-5-yl)piperidine is employed as a bioisosteric replacement. The justification for this substitution is rooted in the physicochemical mimicry of the tetrazole ring :

-

Charge Delocalization & Acidity: The N-H proton of the 5-substituted tetrazole has a pKa of ~4.5–4.9, closely matching the pKa of a carboxylic acid (~4.0). At physiological pH (7.4), the tetrazole ring is deprotonated, providing the planar, delocalized anionic charge required to interact with the sodium-binding pocket of the GAT-1 transporter.

-

Metabolic Stability: Unlike carboxylic acids, which are highly susceptible to phase II metabolism (e.g., glucuronidation by UGT enzymes) and esterase degradation, the tetrazole ring is metabolically inert.

-

Lipophilicity: The tetrazole ring is slightly more lipophilic (higher LogP) than a carboxylate group, which, when incorporated into larger lipophilic scaffolds, significantly improves BBB penetration for neuro-PET imaging agents and antiepileptic candidates .

Mechanism of GAT-1 inhibition by 3-(2H-tetrazol-5-yl)piperidine, preventing GABA reuptake.

Physicochemical & Pharmacokinetic Profiling

The analytical data below highlights the comparative advantages of utilizing the tetrazole bioisostere over the native carboxylic acid in GAT-1 targeted drug design.

| Property | Nipecotic Acid | 3-(2H-Tetrazol-5-yl)piperidine |

| Pharmacophore Role | Native GAT-1 Inhibitor | Bioisosteric GAT-1 Inhibitor |

| Acidic Functional Group | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) |

| pKa (Acidic) | ~4.0 | ~4.5 - 4.9 |

| pKa (Basic) | ~10.4 | ~10.0 |

| LogP (Estimated) | -0.8 | -0.2 |

| Metabolic Stability | Susceptible to Glucuronidation | Resistant to Phase II Conjugation |

| BBB Permeability | Poor | Moderate to Good |

Synthetic Methodologies & Workflows

The synthesis of 3-(2H-tetrazol-5-yl)piperidine is a self-validating, two-step protocol starting from commercially available 3-cyanopyridine. The methodology relies on a [3+2] cycloaddition followed by a controlled catalytic hydrogenation.

Step 1: [3+2] Cycloaddition to 3-(1H-Tetrazol-5-yl)pyridine

-

Reagent Loading: Charge a round-bottom flask with 3-cyanopyridine (1.0 eq), sodium azide (NaN₃, 1.5 eq), and ammonium chloride (NH₄Cl, 1.5 eq).

-

Solvent Addition: Suspend the mixture in anhydrous N,N-dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that stabilizes the transition state of the azide-nitrile cycloaddition. Its high boiling point accommodates the 120°C temperature required to overcome the activation energy barrier of the uncatalyzed [3+2] cycloaddition. NH₄Cl acts as a proton source to increase the electrophilicity of the nitrile carbon.

-

-

Reaction: Heat the mixture to 120°C for 16 hours under a nitrogen atmosphere. Monitor completion via TLC (Dichloromethane:Methanol, 9:1).

-

Workup & Isolation: Cool the reaction to room temperature and quench with ice water. Carefully acidify the aqueous layer to pH ~2 using 1M HCl.

-

Causality: Acidification protonates the tetrazole ring (pKa ~4.5). Because the pyridine nitrogen is also protonated, the resulting zwitterionic/neutral species reaches its isoelectric point and precipitates out of the aqueous solution, allowing for simple isolation via filtration.

-

-

Purification: Filter the precipitate, wash with cold water, and dry under a vacuum to yield the intermediate.

Step 2: Catalytic Hydrogenation to 3-(2H-Tetrazol-5-yl)piperidine

-

Preparation: Dissolve the isolated 3-(1H-tetrazol-5-yl)pyridine in glacial acetic acid.

-

Causality: Pyridine rings are highly aromatic and notoriously resistant to reduction. Acetic acid serves a dual purpose: it acts as a solvent and protonates the pyridine nitrogen. This protonation disrupts the aromatic resonance, significantly lowering the activation energy required for ring saturation.

-

-

Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adam's catalyst, 10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a pressure of 50 psi at room temperature for 24 hours.

-

Filtration: Filter the reaction mixture through a pad of Celite.

-

Causality: Celite creates a tortuous path that traps the fine, pyrophoric platinum particles, preventing them from passing through standard filter paper and igniting upon exposure to atmospheric oxygen.

-

-

Crystallization: Concentrate the filtrate in vacuo and recrystallize the crude product from an ethanol/water mixture to afford pure 3-(2H-tetrazol-5-yl)piperidine (CAS 112626-96-7).

Two-step synthetic workflow for 3-(2H-tetrazol-5-yl)piperidine from 3-cyanopyridine.

Biological Assays & Validation Protocols

To validate the efficacy of 3-(2H-tetrazol-5-yl)piperidine derivatives as GAT-1 inhibitors, a radioligand uptake assay must be performed. This protocol utilizes [³H]GABA to directly quantify transporter function.

Protocol: [³H]GABA Uptake Assay in Rat Cortical Synaptosomes

-

Synaptosome Preparation: Isolate rat cortical synaptosomes and resuspend them in a HEPES-buffered standard physiological saline solution (pH 7.4) containing 145 mM NaCl and 5 mM KCl.

-

Causality: Synaptosomes are utilized because they maintain the native membrane environment and the strict sodium/chloride ion gradients essential for driving the secondary active transport mechanism of GAT-1.

-

-

Inhibitor Incubation: Aliquot the synaptosome suspension into a 96-well plate. Pre-incubate the samples with varying concentrations of the 3-(2H-tetrazol-5-yl)piperidine derivative (ranging from 1 nM to 100 µM) for 15 minutes at 30°C to allow for binding equilibrium.

-

Radioligand Addition: Initiate the uptake assay by adding 50 nM of [³H]GABA to each well.

-

Termination & Washing: Terminate the reaction precisely after 3 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine), followed immediately by three rapid washes with ice-cold buffer.

-

Causality: Rapid cooling and filtration halt transporter kinetics instantly. The ice-cold washes remove unbound radioligand, ensuring that the measured radioactivity strictly represents internalized [³H]GABA, thereby providing an accurate signal-to-noise ratio.

-

-

Quantification: Transfer the filters to scintillation vials, add liquid scintillation cocktail, and quantify the retained radioactivity using a scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

References

-

Skovstrup, S., et al. "Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective." Frontiers in Pharmacology, 2018. URL:[Link]

-

"Towards the Development of Brain Penetrant, GAT-1 Selective Radioligands." Journal of Nuclear Medicine, 2018, 59 (supplement 1) 1070. URL:[Link]

(S)-3-(2H-tetrazol-5-yl)piperidine enantiomer properties

This guide outlines the physicochemical, synthetic, and pharmacological profile of (S)-3-(2H-tetrazol-5-yl)piperidine , a critical chiral building block and bioisostere in neuropharmacology.

Enantiomer Properties, Synthesis, and Pharmacological Applications

Executive Summary

(S)-3-(2H-tetrazol-5-yl)piperidine (CAS: 2323069-66-3 for HCl salt) is the (S)-enantiomer of a piperidine-tetrazole scaffold. It serves as a direct bioisostere of (S)-nipecotic acid , where the carboxylic acid moiety is replaced by a tetrazole ring. This substitution significantly alters the compound's lipophilicity, metabolic stability, and transmembrane transport properties while retaining the zwitterionic character essential for receptor recognition.

In drug development, this scaffold is primarily investigated for its activity at GABA transporters (GAT) and NMDA receptors . While the (R)-enantiomer is historically associated with potent GAT-1 inhibition (analogous to (R)-nipecotic acid), the (S)-enantiomer is critical for defining stereochemical structure-activity relationships (SAR) and serving as a chiral intermediate for complex peptidomimetics.

Chemical & Physical Properties[1][2][3][4]

The replacement of the carboxyl group with a tetrazole ring transforms the physicochemical profile, enhancing bioavailability and BBB permeability compared to the parent amino acid.

Physicochemical Profile

| Property | Value / Description | Notes |

| Molecular Formula | C₆H₁₁N₅ | (Free base) |

| Molecular Weight | 153.19 g/mol | |

| Chiral Center | C3 (S-configuration) | Corresponds to (S)-Nipecotic acid |

| pKa (Acidic) | ~4.5 - 4.9 | Tetrazole N-H (comparable to carboxylic acid) |

| pKa (Basic) | ~9.8 - 10.2 | Piperidine N-H |

| Isoelectric Point (pI) | ~7.3 | Exists as a zwitterion at physiological pH |

| LogP / LogD | -1.2 (est.)[1][2][3] | More lipophilic than nipecotic acid (LogP -2.3) |

| Solubility | High in H₂O, MeOH | Poor in non-polar solvents (Hexane, Et₂O) |

| Appearance | White to off-white solid | Hygroscopic, often handled as HCl salt |

Structural Bioisosterism

The tetrazole ring mimics the carboxylic acid in terms of:

-

Planarity: The aromatic tetrazole ring mimics the planar carboxylate.

-

Acidity: Similar pKa allows for physiological ionization.

-

Hydrogen Bonding: Acts as a hydrogen bond acceptor/donor similar to -COOH.

-

Metabolic Stability: Tetrazoles are resistant to many esterases and oxidases that degrade carboxylates.

Synthesis & Enantioselective Production[7][8]

Producing the pure (S)-enantiomer requires either asymmetric synthesis from a chiral pool precursor or resolution of the racemate.

Method A: Asymmetric Synthesis from (S)-Nipecotic Acid

This route preserves the stereocenter of the starting material.

-

Starting Material: (S)-Nipecotic acid (L-tartrate salt).

-

Protection: N-Boc protection of the piperidine nitrogen.

-

Amidation: Conversion of the acid to the primary amide via mixed anhydride.

-

Dehydration: Conversion of the amide to the nitrile (S)-N-Boc-3-cyanopiperidine using TFAA/Pyridine.

-

[3+2] Cycloaddition: Reaction of the nitrile with Sodium Azide (NaN₃) and Zinc Bromide (ZnBr₂) or Tri-n-butyltin azide (Bu₃SnN₃) to form the tetrazole.

-

Deprotection: Removal of the N-Boc group with HCl/Dioxane.

Method B: Resolution of Racemic 3-(Tetrazol-5-yl)piperidine

Used when cost-effective racemic starting materials are preferred.

-

Resolution Agent: (S)-(-)-1-Phenylethylamine or L-Tartaric acid.

-

Mechanism: Formation of diastereomeric salts.

-

Procedure:

-

Mix racemic 3-(tetrazol-5-yl)piperidine with 0.5 eq of the chiral base in hot ethanol.

-

Slowly cool to induce crystallization.

-

Filter the precipitate (enriched diastereomer).

-

Recrystallize to >99% ee.

-

Liberate the free base using ion-exchange resin (e.g., Dowex 50W).

-

Synthetic Pathway Diagram (DOT)

Caption: Asymmetric synthesis pathway from (S)-Nipecotic acid to the target tetrazole.

Analytical Characterization

Validating the enantiomeric purity is critical, as the (R)-enantiomer has vastly different biological activity.

Chiral HPLC Method

Standard reverse-phase columns cannot separate these enantiomers. A polysaccharide-based chiral stationary phase is required.[4]

-

Column: Chiralpak IA or Chiralcel OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).

-

Note: Diethylamine (DEA) is crucial to suppress the ionization of the secondary amine and tetrazole, sharpening the peaks.

-

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV @ 210 nm (Tetrazole absorbance).

-

Temperature: 25°C.

-

Expected Result: Baseline separation with (S)-enantiomer typically eluting first or second depending on the specific column selector (requires standard confirmation).

Optical Rotation

-

Parameter: Specific Rotation

-

Solvent: Water or 1M HCl (due to solubility).

-

Sign: While (S)-nipecotic acid is (+), the tetrazole analog's rotation sign can invert depending on pH and solvent. Always report solvent and concentration (c=1.0).

Pharmacological Significance[3]

The (S)-enantiomer is not merely an "inactive" isomer; it is a tool for probing the stereoselectivity of GABAergic systems.

GABA Transporter (GAT) Activity

-

Target: GAT-1 (SLC6A1).

-

Mechanism: Competitive inhibition of GABA uptake.

-

Stereoselectivity:

-

(R)-Enantiomer: High affinity (IC₅₀ in low µM range). Mimics (R)-nipecotic acid.

-

(S)-Enantiomer: Low affinity (IC₅₀ often >100 µM).

-

-

Application: The (S)-enantiomer is used as a negative control in electrophysiology and uptake assays to confirm that observed effects are due to specific GAT-1 blockade by the (R)-isomer and not non-specific channel blocking.

NMDA Receptor Antagonism

Certain 4-substituted piperidine-tetrazoles are potent NMDA antagonists. For the 3-substituted scaffold:

-

The (S)-isomer serves as a core scaffold for synthesizing C-terminal tetrazolyl peptidomimetics .

-

These mimetics prevent enzymatic degradation while maintaining the receptor binding geometry of the parent peptide.

Mechanism of Action Diagram

Caption: Pharmacological profile highlighting the compound's role as a control and scaffold.

Handling and Stability

Storage Protocols

-

Hygroscopicity: The free zwitterion is highly hygroscopic. It effectively pulls moisture from the air, which can alter weighing accuracy.

-

Salt Form: Store as the Hydrochloride (HCl) salt for maximum stability.

-

Conditions: -20°C, desiccated, under Argon/Nitrogen.

Safety (E-E-A-T)

-

Tetrazole Hazard: While 5-substituted tetrazoles are generally stable, they are nitrogen-rich energetic materials. Avoid heating bulk quantities >150°C.

-

Synthesis Safety: The use of Sodium Azide (NaN₃) requires strict pH control to prevent the formation of volatile, explosive Hydrazoic Acid (HN₃). Use Zinc Bromide protocols where possible to minimize free azide hazards.

References

-

Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors.[5][6] Synthesis and structure-activity relationships of nipecotic acid analogues. Journal of Medicinal Chemistry. Link

-

Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists. Journal of Medicinal Chemistry. Link

-

Alper, P. B., et al. (1999). Facile, palladium-catalyzed synthesis of 5-substituted-1H-tetrazoles from nitriles. Tetrahedron Letters. Link

-

BenchChem Technical Support. (2025). Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.Link

-

Smith, N. D., et al. (2004). 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl)pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist. Bioorganic & Medicinal Chemistry Letters. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Selective Synthesis of 3-(1H-Tetrazol-5-yl)-indoles from 2H-Azirines and Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Piperazic acid and related compounds as inhibitors of GABA uptake in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chiral Separation of (R)-3-(2H-tetrazol-5-yl)piperidine

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with biological targets.[1] When substituted, the piperidine ring frequently introduces chirality, a critical factor influencing a drug's pharmacological and toxicological profile. The enantiomers of a chiral drug can exhibit vastly different activities, with one being therapeutic while the other might be inactive or even harmful.[2][3]

This guide focuses on the chiral separation of (R)-3-(2H-tetrazol-5-yl)piperidine, a heterocyclic compound of significant interest. This molecule combines the basic piperidine ring with a 5-substituted tetrazole moiety. The tetrazole group is a well-established bioisostere for the carboxylic acid group, offering similar acidity (pKa ≈ 4.9) and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[4][5] Ensuring the enantiomeric purity of the desired (R)-enantiomer is therefore a critical step in the development of any potential therapeutic agent based on this scaffold.

This document provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on developing robust and efficient methods for the chiral separation of this compound, with a primary focus on Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC).

The Core Analytical Challenge: UV Detection

A primary obstacle in the analysis of 3-(2H-tetrazol-5-yl)piperidine is its lack of a strong ultraviolet (UV) chromophore. The piperidine and tetrazole rings do not absorb strongly at typical HPLC/SFC detection wavelengths (e.g., 254 nm), leading to poor sensitivity and making trace-level impurity analysis challenging.

To overcome this, a pre-column derivatization strategy is highly recommended. This indirect approach involves reacting the analyte with a tagging agent that contains a strong chromophore, significantly enhancing UV detection.[6] For a secondary amine like our target molecule, agents such as para-toluenesulfonyl chloride (PTSC) or benzoyl chloride are effective.[7][8] This not only improves sensitivity but can also favorably alter the molecule's interaction with the chiral stationary phase, sometimes improving resolution.

Experimental Protocol: Pre-Column Derivatization with PTSC

-

Reagent Preparation :

-

Prepare a 0.1 M solution of para-toluenesulfonyl chloride (PTSC) in a suitable aprotic solvent like acetonitrile.

-

Prepare a 0.2 M solution of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in acetonitrile.

-

-

Sample Preparation :

-

Dissolve the racemic 3-(2H-tetrazol-5-yl)piperidine sample in acetonitrile to a concentration of approximately 1 mg/mL.

-

-

Derivatization Reaction :

-

To 1.0 mL of the sample solution, add 0.5 mL of the 0.2 M base solution, followed by 0.5 mL of the 0.1 M PTSC solution.

-

Vortex the mixture gently and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by thin-layer chromatography or a scouting HPLC run if necessary).

-

-

Quenching & Final Preparation :

-

Quench the reaction by adding a small amount of an amine-containing solvent, like a dilute solution of methylamine, to consume any excess PTSC.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried residue in the initial mobile phase for chromatographic analysis.

-

Caption: Workflow for Pre-Column Derivatization.

Strategic Approach to Chiral Method Development

The separation of enantiomers relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, most commonly immobilized on a solid support (the Chiral Stationary Phase, or CSP).[2] Given the unpredictable nature of these interactions, a systematic screening approach is the most efficient path to a successful separation.[9]

Caption: Generic Workflow for Chiral Method Development.

Primary Recommended Technique: Supercritical Fluid Chromatography (SFC)

SFC has emerged as the premier technique for chiral separations in the pharmaceutical industry.[10] It utilizes supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity. This allows for faster separations (3-5 times faster than HPLC), reduced backpressure, and significantly lower consumption of organic solvents, aligning with green chemistry principles.[6][11] For basic compounds like piperidines, SFC often provides superior peak shapes and resolution.

Experimental Protocol: SFC Chiral Screening and Optimization

-

Instrumentation & Columns :

-

An analytical SFC system with a backpressure regulator (BPR), column oven, and UV detector.

-

Screening Columns : A set of polysaccharide-based CSPs is recommended.

-

CHIRALPAK® IA / IB / IC / ID / IG (or equivalent immobilized phases)

-

CHIRALCEL® OD-H / AD-H (or equivalent coated phases)

-

Dimensions: e.g., 150 mm x 4.6 mm i.d., 3 or 5 µm particle size.

-

-

-

Sample Preparation :

-

Dissolve the derivatized racemic sample in methanol or ethanol to a concentration of ~1 mg/mL.

-

-

Chromatographic Conditions (Screening) :

-

Mobile Phase A : Supercritical CO2.

-

Mobile Phase B (Modifier) : Methanol containing 0.2% (v/v) Diethylamine (DEA) or Isopropylamine (IPA). Rationale: A basic additive is crucial to prevent peak tailing for the basic piperidine nitrogen.

-

Gradient : A fast generic gradient, e.g., 5% to 40% Modifier over 5-7 minutes.

-

Flow Rate : 3.0 mL/min.

-

Back Pressure Regulator (BPR) : 150 bar.

-

Column Temperature : 40 °C.

-

Detection : UV at the maximum absorbance of the derivatizing agent (e.g., ~230 nm for PTSC derivative).

-

-

Optimization :

-

Once a "hit" (partial or full separation) is identified on a specific CSP, optimize the method.

-

Modifier : Test different alcohol modifiers (Methanol, Ethanol, Isopropanol) as they can significantly alter selectivity.

-

Isocratic vs. Gradient : Convert the screening gradient to an isocratic hold at the modifier percentage where elution occurred to improve resolution and simplify the method.

-

Temperature & Pressure : Systematically vary the column temperature (e.g., 25-40 °C) and back pressure (e.g., 100-200 bar) to fine-tune selectivity and resolution.[9]

-

| Parameter | Screening Conditions | Optimization Goal | Causality |

| Stationary Phase | Screen 4-6 CSPs | Identify best selectivity | Different CSPs offer unique chiral recognition environments (grooves, cavities). |

| Modifier | Methanol + 0.2% DEA | Test EtOH, IPA | Alters polarity and hydrogen bonding interactions with the CSP and analyte. |

| Elution Mode | Fast Gradient (5-40%) | Isocratic Hold | Improves resolution (Rs) and simplifies method transfer. |

| Temperature | 40 °C | Vary 25-45 °C | Affects thermodynamics of interaction; lower temps often increase resolution. |

| Back Pressure | 150 bar | Vary 100-200 bar | Influences mobile phase density, which can subtly affect retention and selectivity. |

| Table 1: SFC Method Development Parameters for Derivatized 3-(2H-tetrazol-5-yl)piperidine. |

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

Chiral HPLC remains a robust and widely accessible technique for enantioseparation.[11] For the target molecule, a normal phase or polar organic mode approach using polysaccharide-based CSPs is most likely to succeed. Immobilized CSPs like CHIRALPAK IA are particularly valuable as they tolerate a wider range of solvents compared to traditional coated phases.[12][13]

Experimental Protocol: HPLC Chiral Screening

-

Instrumentation & Columns :

-

A standard HPLC system with a UV detector.

-

Screening Columns : The same set of polysaccharide-based CSPs as used for SFC screening is recommended (e.g., CHIRALPAK IA, CHIRALCEL OD-H, etc.).

-

-

Sample Preparation :

-

Dissolve the derivatized racemic sample in the initial mobile phase to a concentration of ~1 mg/mL.

-

-

Chromatographic Conditions (Screening) :

-

Mobile Phase : A typical starting point for normal phase chromatography is a mixture of an alkane and an alcohol.

-

Example: n-Hexane / Isopropanol (80:20, v/v) with 0.1% (v/v) Diethylamine (DEA).

-

Rationale: The alkane/alcohol ratio controls elution strength, while the basic additive ensures good peak shape for the amine.

-

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25 °C.

-

Detection : UV at the maximum absorbance of the derivatizing agent.

-

-

Optimization :

-

Solvent Ratio : Adjust the ratio of alkane to alcohol. Increasing the alcohol percentage will decrease retention time.

-

Alcohol Choice : If resolution is poor, switch the alcohol modifier (e.g., from Isopropanol to Ethanol), as this can dramatically change selectivity.

-

Additive : Vary the concentration or type of basic additive if peak shape is suboptimal.

-

| Parameter | Starting Conditions | Optimization Goal | Causality |

| Stationary Phase | CHIRALPAK IA | Test other CSPs | Identify best selectivity based on H-bonding, dipole, and steric interactions. |

| Mobile Phase | Hexane/IPA (80:20) + 0.1% DEA | Vary ratio (e.g., 90:10 to 70:30) | Controls elution strength and retention time. |

| Alcohol Modifier | Isopropanol (IPA) | Test Ethanol (EtOH) | Changes the nature of the mobile phase's interaction with the CSP, affecting selectivity. |

| Flow Rate | 1.0 mL/min | Adjust 0.5-1.5 mL/min | Balances analysis time with efficiency; lower flow can sometimes improve resolution. |

| Table 2: HPLC Method Development Parameters for Derivatized 3-(2H-tetrazol-5-yl)piperidine. |

Conclusion

The successful chiral separation of (R)-3-(2H-tetrazol-5-yl)piperidine is a critical quality control step achievable through a systematic and logical approach. Due to the molecule's weak UV absorbance, pre-column derivatization with an agent like PTSC is a crucial first step to ensure adequate sensitivity. Supercritical Fluid Chromatography (SFC) represents the optimal primary technique, offering a superior balance of speed, efficiency, and environmental sustainability.[14] A screening protocol using a variety of modern, immobilized polysaccharide-based chiral stationary phases is the most effective strategy to rapidly identify suitable separation conditions. By following the detailed protocols and optimization strategies outlined in this guide, researchers and drug development professionals can establish a robust, self-validating, and transferable method to ensure the enantiomeric purity of this important chiral building block.

References

- BenchChem. (2025).

- BenchChem. (2025).

-

De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography. Journal of Chromatography A, 1363, 311–322. [Link]

-

Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (2006). Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. Acta Chromatographica, 17, 195-205. [Link]

-

Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Chirality, 18(6), 467-73. [Link]

-

Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-9. [Link]

-

Chiral Technologies. (2026). Chiral Applications Database. [Link]

-

Daicel Chemical Industries, Ltd. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. [Link]

-

Ismail, O. S., Antonels, N. C., & de Koning, C. B. (2021). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 121(23), 14613–14695. [Link]

-

LCGC International. (2023). Application Notes: Chiral. [Link]

-

Miller, L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-119. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

-

Regis Technologies. (n.d.). Free Chiral Screening. [Link]

-

Regis Technologies. (n.d.). Regis' Chiral Stationary Phases. [Link]

-

ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. [Link]

-

Schmid, M. G. (2017). Chiral Drug Separation. In Encyclopedia of Analytical Chemistry. [Link]

-

Taylor, L. T. (2014). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

- Unknown. (2013). A kind of HPLC analytical approach of 3-amino piperidine.

-

Wikipedia. (n.d.). Tetrazole. [Link]

- Wilson, I. D., & Morden, W. (Eds.). (2000). Chiral Separations.

-

Zhang, T., & Werness, S. (2020). Practical Considerations for High-Throughput Chiral Screening in HPLC and SFC with 3- and Sub-2-µm Particle-Packed Columns. Chromatography Today. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. iapc-obp.com [iapc-obp.com]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. Tetrazole - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. fagg-afmps.be [fagg-afmps.be]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mz-at.de [mz-at.de]

- 14. Free Chiral Screening - Regis Technologies [registech.com]

An In-depth Technical Guide to 3-(1H-tetrazol-5-yl)piperidine: Synthesis, Properties, and Analytical Characterization

This guide provides a comprehensive technical overview of 3-(1H-tetrazol-5-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document delves into the molecule's core physicochemical properties, provides a detailed, field-proven synthetic protocol, and outlines key analytical methodologies for its characterization.

Introduction: The Significance of the Tetrazole-Piperidine Scaffold

The integration of a tetrazole ring with a piperidine scaffold creates a molecule with substantial potential in drug discovery. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties.[1] Concurrently, the 1H-tetrazole moiety serves as a well-established bioisostere for the carboxylic acid group. This substitution is a cornerstone of modern medicinal chemistry, as it often enhances metabolic stability, increases lipophilicity, and can improve oral bioavailability, all while maintaining the acidic character necessary for target engagement.[2] The combination of these two privileged fragments in 3-(1H-tetrazol-5-yl)piperidine makes it a valuable building block for the synthesis of novel therapeutic agents.

Core Physicochemical Properties

A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The following table summarizes the key quantitative data for 3-(1H-tetrazol-5-yl)piperidine and its commonly used hydrochloride salt.

| Property | 3-(1H-tetrazol-5-yl)piperidine (Free Base) | 3-(1H-tetrazol-5-yl)piperidine hydrochloride |

| Molecular Formula | C₆H₁₁N₅ | C₆H₁₂ClN₅ |

| Molecular Weight | 153.19 g/mol | 189.65 g/mol [3] |

| Monoisotopic Mass | 153.10144 Da |

The molecular structure of 3-(1H-tetrazol-5-yl)piperidine is depicted in the diagram below, generated using the DOT language.

Caption: Molecular structure of 3-(1H-tetrazol-5-yl)piperidine.

Synthesis of 3-(1H-tetrazol-5-yl)piperidine: A [3+2] Cycloaddition Approach

The most robust and widely adopted method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an organic nitrile with an azide source. This section provides a detailed, step-by-step protocol for the synthesis of 3-(1H-tetrazol-5-yl)piperidine hydrochloride from 3-piperidinecarbonitrile, adapted from established green chemistry principles.

Expertise & Experience: Causality Behind Experimental Choices

The chosen protocol utilizes a zinc-catalyzed reaction in water, a decision grounded in principles of safety, sustainability, and efficiency.

-

Choice of Starting Material: 3-Piperidinecarbonitrile is a commercially available and stable precursor. The nitrile group is the key functionality for the cycloaddition reaction.

-

Azide Source: Sodium azide (NaN₃) is an economical and effective source of the azide anion. However, it is acutely toxic and can form explosive heavy metal azides and the highly explosive hydrazoic acid (HN₃) under acidic conditions.[4][5][6] Therefore, all manipulations must be performed with appropriate personal protective equipment in a well-ventilated fume hood.

-

Catalyst Selection: Zinc salts, such as zinc bromide (ZnBr₂), are effective Lewis acid catalysts for this transformation. The zinc ion coordinates to the nitrogen of the nitrile, activating it towards nucleophilic attack by the azide anion, thereby accelerating the reaction rate.

-

Solvent Choice: The use of water as a solvent is a significant advantage of this protocol. It is non-flammable, non-toxic, and environmentally benign. Furthermore, heating in water allows for efficient and uniform temperature control.

-

Work-up Procedure: Acidification of the reaction mixture with hydrochloric acid serves two purposes: it protonates the tetrazolate anion to form the desired 1H-tetrazole and simultaneously forms the hydrochloride salt, which often aids in purification by promoting crystallization. The use of a strong acid necessitates extreme caution due to the potential formation of volatile and explosive hydrazoic acid.[7]

Trustworthiness: A Self-Validating System

This protocol incorporates several checkpoints to ensure the successful synthesis and purity of the final product.

-

Reaction Monitoring: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), allowing for the determination of the reaction endpoint and preventing the formation of by-products due to prolonged heating.

-

Product Isolation: The formation of a precipitate upon acidification provides a clear visual confirmation of product formation. The subsequent collection by vacuum filtration is a standard and efficient method for isolating solid products.

-

Characterization: The identity and purity of the synthesized 3-(1H-tetrazol-5-yl)piperidine hydrochloride must be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and FT-IR spectroscopy, as detailed in the analytical characterization section.

Experimental Protocol

The workflow for the synthesis is illustrated in the following diagram:

Caption: Experimental workflow for the synthesis of 3-(1H-tetrazol-5-yl)piperidine hydrochloride.

Materials:

-

3-Piperidinecarbonitrile (or its hydrochloride salt)

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂)

-

Deionized water

-

3M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-piperidinecarbonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.2 eq).

-

Add deionized water to the flask.

-

Heat the reaction mixture to reflux (approximately 100-105 °C) with vigorous stirring.

-

Monitor the reaction progress using TLC or LC-MS. Reaction times can vary depending on the specific substrate and scale.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Caution: Perform this step in a well-ventilated fume hood. Slowly add 3M HCl to the stirring reaction mixture in an ice bath until the pH is approximately 1. This step may generate toxic and explosive hydrazoic acid.

-

If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

If no precipitate forms, extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography on silica gel as needed.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the structure and purity of the synthesized 3-(1H-tetrazol-5-yl)piperidine. The following are the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex set of multiplets in the aliphatic region corresponding to the protons of the piperidine ring. The N-H proton of the piperidine may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The N-H proton of the tetrazole ring will also likely appear as a very broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbon atoms of the piperidine ring and a signal for the carbon atom of the tetrazole ring at a downfield position.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the piperidine and tetrazole rings.

-

C-H Stretching: Absorption bands in the 2850-3000 cm⁻¹ region due to the C-H stretching of the piperidine ring.

-

N=N and C=N Stretching: The tetrazole ring is characterized by a series of stretching and ring deformation vibrations in the 1400-1600 cm⁻¹ and 900-1200 cm⁻¹ regions.[8] The disappearance of the sharp C≡N stretching band from the starting material (around 2250 cm⁻¹) is a key indicator of a successful reaction.[9]

Conclusion

3-(1H-tetrazol-5-yl)piperidine is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its core properties and a robust, safety-conscious protocol for its synthesis via a [3+2] cycloaddition reaction. The provided experimental and analytical framework serves as a reliable resource for researchers and scientists working with this important class of compounds, enabling the synthesis and characterization of novel molecules for drug discovery and development.

References

-

Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

MDPI. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available from: [Link]

-

National Center for Biotechnology Information. Discovery, SAR and Biological Evaluation of Aryl-thiazol-piperidines as SMN Modulators - Probe Reports from the NIH Molecular Libraries Program. Available from: [Link]

-

National Center for Biotechnology Information. Sodium azide poisoning: a narrative review - PMC. Available from: [Link]

-

National Center for Biotechnology Information. Sodium azide (NaN3) intoxication, “the man who lived”: potential effective antidote and treatment strategy - PMC. Available from: [Link]

-

National Center for Biotechnology Information. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

-

ResearchGate. [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. Available from: [Link]

-

ResearchGate. Regioselective synthesis and preliminary cytotoxic activity properties of tetrazole appendage N-substituted piperazine derivatives. Available from: [Link]

-

ResearchGate. Synthesis of 3-(1H-tetrazol-5-yl)benzohydrazide (41). Available from: [Link]

-

ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe.... Available from: [Link]

-

Scientific Update. Sodium Azide-Sonic Boom Boy. Available from: [Link]

-

Semantic Scholar. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

SpectraBase. Piperidine. Available from: [Link]

-

The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available from: [Link]

-

Wikipedia. Sodium azide. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 3. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]

- 4. Sodium azide - Wikipedia [en.wikipedia.org]

- 5. Sodium azide poisoning: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium azide (NaN3) intoxication, “the man who lived”: potential effective antidote and treatment strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scientificupdate.com [scientificupdate.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. researchgate.net [researchgate.net]

Tetrazole Bioisosteres in Piperidine Scaffolds: A Technical Guide

Executive Summary

This guide addresses the strategic replacement of carboxylic acid moieties with 5-substituted-1H-tetrazoles within piperidine scaffolds—a ubiquitous pharmacophore in neuroactive and cardiovascular drug discovery. While the carboxylic acid group is critical for electrostatic interactions, its zwitterionic nature often limits blood-brain barrier (BBB) permeability and oral bioavailability. The tetrazole bioisostere offers a comparable pKa (~4.5–5.[1]0) and planar geometry but significantly alters lipophilicity and metabolic stability. This document details the physicochemical rationale, validated synthetic protocols using Zinc(II) catalysis (Demko-Sharpless methodology), and safety-critical workflows for handling azides in heterocyclic synthesis.

Part 1: The Physicochemical Rationale

The decision to substitute a carboxylic acid (-COOH) with a tetrazole (-CN₄H) in a piperidine scaffold (e.g., nipecotic or isonipecotic acid derivatives) is rarely arbitrary. It is a calculated move to modulate the electronic and ADME profile of the molecule.

Acidity and Ionization (pKa)

Both functionalities are ionized at physiological pH (7.4). However, the charge delocalization differs.

-

Carboxylate: Charge is localized over two oxygen atoms.

-

Tetrazolate: Charge is delocalized over the entire five-membered ring. This delocalization reduces the energy penalty for desolvation in some hydrophobic pockets, potentially increasing binding affinity despite similar electrostatics.

Lipophilicity and Permeability

A common misconception is that tetrazoles are always more lipophilic. While the unionized tetrazole is more lipophilic than the unionized carboxylic acid (LogP), the anionic forms behave differently. The tetrazolate anion often has a higher desolvation energy due to its ability to accept multiple hydrogen bonds, which can paradoxically reduce membrane permeability (PAMPA) compared to the carboxylate unless masked by specific transporters or prodrug strategies.[1]

Physicochemical Comparison Table

| Parameter | Carboxylic Acid (-COOH) | 5-Substituted-1H-Tetrazole | Impact on Piperidine Scaffold |

| pKa | 4.2 – 4.8 | 4.5 – 4.9 | Maintains zwitterionic character with the secondary amine. |

| Geometry | Planar (sp2) | Planar (Aromatic) | Tetrazole is bulkier; requires larger receptor pocket (~1.2 Å expansion). |

| H-Bonding | 1 Donor / 2 Acceptors | 1 Donor / 4 Acceptors | Increased capacity for bidentate interactions. |

| Metabolic Stability | Low (Glucuronidation, Beta-oxidation) | High | Resistant to many oxidative and hydrolytic enzymes. |

| LogD (pH 7.4) | Lower (More Hydrophilic) | Variable | Generally improves lipophilicity if the scaffold masks the anion. |

Part 2: Synthetic Strategies on Piperidine Scaffolds

Synthesizing tetrazoles on a piperidine ring presents a specific challenge: the secondary amine. The free nitrogen is nucleophilic and can interfere with nitrile formation or coordinate with the Lewis acid catalysts used in cycloaddition.

Core Rule: The piperidine nitrogen must be protected (e.g., Boc, Cbz) or alkylated prior to the nitrile-to-tetrazole conversion.

The Zn(II)-Catalyzed [2+3] Cycloaddition

We utilize the Demko-Sharpless method. Unlike traditional methods using toxic organotin (tributyltin azide) or highly acidic conditions (AlCl₃), the Zinc(II) method is "green," water-compatible, and avoids the formation of free hydrazoic acid (HN₃) in the headspace by buffering the reaction.

Reaction Mechanism & Workflow

The reaction proceeds via the activation of the nitrile by Zn(II), followed by the attack of the azide anion.

Caption: Step-wise synthetic workflow for converting piperidine carboxylic acids to tetrazoles via nitrile intermediates.

Part 3: Experimental Protocols

Safety: Handling Sodium Azide

CRITICAL WARNING: Sodium azide (

-

No Halogenated Solvents: Never use DCM or Chloroform with

(forms explosive diazidomethane). -

Quenching: Quench excess azide with nitrous acid (

) to form benign -

Metals: Use glass or Teflon spatulas. Avoid metal spatulas.

Protocol: Synthesis of 4-(1H-tetrazol-5-yl)piperidine (Isonipecotic Acid Analog)

Step A: Preparation of N-Boc-Piperidine-4-Carbonitrile

-

Start with N-Boc-isonipecotamide (commercially available or from acid via mixed anhydride).

-

Dissolve in dry THF/Pyridine. Cool to 0°C.

-

Add Trifluoroacetic anhydride (TFAA) dropwise. Stir 2h.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. Evaporate to yield the nitrile.

Step B: The Demko-Sharpless Cycloaddition (The "Green" Route)

Rationale: Zinc bromide acts as a Lewis acid to activate the nitrile, allowing the azide to attack at reflux temperatures without generating volatile

-

Reagents: N-Boc-nitrile (1.0 eq), Sodium Azide (

, 1.1 eq), Zinc Bromide ( -

Solvent: Water:Isopropanol (2:1). The biphasic system often becomes homogeneous at reflux.

-

Procedure:

-

Combine reagents in a round-bottom flask.

-

Reflux at 100°C for 12–24 hours. Monitor by LCMS (Look for M-H of tetrazole).

-

Note: The reaction typically forms a zinc-tetrazolate complex that precipitates or oils out.

-

-

Workup (Critical for Yield):

-

Cool to room temperature.

-

Add 3N HCl (approx 3 eq) and EtOAc. Stir vigorously for 30 mins to break the Zn-complex. The organic layer will contain the free tetrazole.

-

Separate organic layer. The aqueous layer contains Zinc salts and minimal hydrazoic acid (handle in fume hood).

-

Extract aqueous layer 3x with EtOAc.

-

Combine organics, dry over

, and concentrate.

-

Step C: Deprotection

-

Dissolve residue in 4M HCl in Dioxane.

-

Stir at RT for 1 hour.

-

Precipitate the product as the hydrochloride salt using diethyl ether.

Part 4: Case Study & SAR Logic

Case Study: GABA Uptake Inhibitors

Nipecotic acid (piperidine-3-carboxylic acid) is a potent inhibitor of GABA uptake but fails as a drug due to poor BBB penetration.

-

Modification: Replacing the carboxylic acid with a tetrazole.

-

Result: The tetrazole analog often retains affinity for the GABA transporter (GAT-1) but exhibits different transport kinetics.

-

SAR Insight: The bulky tetrazole can clash if the receptor pocket is tight (steric hindrance). However, in "open" pockets, the tetrazole's ability to shed its hydration shell (despite high energy cost) can drive potency via entropy if hydrophobic contacts are made with the tetrazole ring face.

Caption: Structure-Activity Relationship (SAR) mapping of the tetrazole pharmacophore.

References

-

Demko, Z. P., & Sharpless, K. B. (2001).[4] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[5][6] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

-

Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002).[6] Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Link

-

University of California San Diego (UCSD). (2023).[2] Sodium Azide Safety Guidelines. Environment, Health & Safety.[4][7][8] Link

-

Krogsgaard-Larsen, P., et al. (1987). GABA uptake inhibitors.[9][10][11] Synthesis and effects on GABA uptake of some new nipecotic acid derivatives. Journal of Medicinal Chemistry, 30(10), 1897–1901. (Contextual grounding for Piperidine/GABA case study).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Handling Sodium Azide [blink.ucsd.edu]

- 3. ehs.wisc.edu [ehs.wisc.edu]

- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. growingscience.com [growingscience.com]

- 7. chemistry.unm.edu [chemistry.unm.edu]

- 8. ehs.yale.edu [ehs.yale.edu]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Document: Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (CHEMBL... - ChEMBL [ebi.ac.uk]

- 11. Differential effects of nipecotic acid and 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol on extracellular gamma-aminobutyrate levels in rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Zwitterionic Character of 3-(2H-Tetrazol-5-yl)piperidine: A Technical Guide to Bioisosteric Design and Physicochemical Profiling

Executive Summary

In the landscape of rational drug design, the substitution of a carboxylic acid with a 5-substituted tetrazole ring is a premier strategy for enhancing metabolic stability while preserving critical pharmacophoric geometry[1][2]. 3-(2H-tetrazol-5-yl)piperidine serves as the direct tetrazole bioisostere of nipecotic acid (piperidine-3-carboxylic acid), a classic inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1)[3][4]. While this bioisosteric replacement successfully mimics the spatial and electrostatic profile required for target binding, it fundamentally alters the molecule's physicochemical properties. This whitepaper provides an in-depth technical analysis of the zwitterionic nature of 3-(2H-tetrazol-5-yl)piperidine, detailing the acid-base mechanics, pharmacological implications, and the self-validating experimental protocols required to profile such complex ampholytes.

Mechanistic Foundations: Acid-Base Equilibria

The physicochemical behavior of 3-(2H-tetrazol-5-yl)piperidine is governed by two distinct ionizable centers with vastly different proton affinities:

-

The Tetrazole Ring (Acidic Center): Acting as a non-classical bioisostere for the carboxylate group, the 1H/2H-tetrazole moiety possesses an acidic proton. The pKa of a 5-alkyl substituted tetrazole typically ranges from 4.5 to 4.9[1][5]. This is slightly less acidic than the carboxylic acid of nipecotic acid (pKa ~3.8) but sufficiently acidic to readily donate a proton in physiological environments[6][7].

-

The Piperidine Ring (Basic Center): The secondary aliphatic amine within the piperidine ring acts as a strong base, with a conjugate acid pKa exceeding 10.0[6][7].

Because the physiological pH (7.4) is situated squarely between the pKa of the acidic tetrazole and the basic piperidine, the molecule undergoes a dual ionization event[8][9]. The tetrazole yields a delocalized, electron-rich tetrazolate anion, while the piperidine nitrogen is protonated to form a piperidinium cation. Consequently, the molecule exists almost exclusively as a zwitterion (net charge of zero, but highly polar due to separated localized charges) in systemic circulation[9].

Fig 1: pH-dependent ionization states of 3-(2H-tetrazol-5-yl)piperidine.

Comparative Physicochemical Profiling

To understand the impact of the tetrazole substitution, it is critical to compare its quantitative parameters directly against its parent structure, nipecotic acid.

| Physicochemical Property | Nipecotic Acid (Parent) | 3-(2H-Tetrazol-5-yl)piperidine (Bioisostere) |

| Acidic pKa | ~3.35 - 3.80 (Carboxylate)[6][7] | ~4.50 - 4.90 (Tetrazolate)[1][5] |

| Basic pKa | ~10.20 - 10.60 (Piperidinium)[6][7] | ~10.00 - 10.50 (Piperidinium) |

| Predominant State (pH 7.4) | Zwitterion | Zwitterion |

| Metabolic Stability | Susceptible to decarboxylation | Highly resistant to degradation[1][2] |

| LogD (pH 7.4) | Highly Negative (< -2.0) | Highly Negative (< -1.5) |

Pharmacological Implications: BBB Permeability

Nipecotic acid is a potent GAT-1 inhibitor, but its therapeutic application for central nervous system (CNS) disorders (e.g., epilepsy) is severely hampered by its inability to cross the blood-brain barrier (BBB)[4][10]. The lipophilic endothelial cells of the BBB strongly repel highly polar, charged species.

The design of 3-(2H-tetrazol-5-yl)piperidine was partly driven by the hypothesis that the tetrazole ring, being intrinsically more lipophilic than a carboxylate (often increasing LogP by ~0.5 units), might enhance BBB penetration[2][3][10]. However, because the molecule remains trapped in a zwitterionic state at pH 7.4, its apparent lipophilicity (LogD) remains highly negative. The energetic penalty of desolvating the separated cation and anion to pass through a lipid bilayer is too high[10]. Thus, while the tetrazole effectively mimics the carboxylate for receptor binding (interacting with key Arginine/Lysine residues in the target pocket), achieving in vivo CNS efficacy requires prodrug strategies—such as N-alkylation or masking the tetrazole—to temporarily neutralize the charge during systemic transit[2][10].

Self-Validating Experimental Protocols

Accurately profiling a zwitterion requires rigorous methodologies. Standard predictive algorithms often fail to calculate the complex intramolecular charge-charge interactions of ampholytes accurately. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Potentiometric pKa Mapping

Causality & Rationale: Zwitterions require precise mapping of both ionization events. We utilize potentiometric titration over UV-metric methods because the piperidine ring lacks a strong chromophore. A 0.1 M KCl background electrolyte is mandatory to fix the ionic strength; without it, the activity coefficients of the ions would drift as titrant is added, yielding a concentration-dependent apparent pKa rather than the true thermodynamic pKa[8].

-

Preparation: Dissolve 2 mM of 3-(2H-tetrazol-5-yl)piperidine in 50 mL of 0.1 M KCl (aqueous).

-

Acidification: Lower the pH to 2.0 using 0.5 M HCl to fully protonate both the piperidine and the tetrazole (forming the net +1 cation).

-

Titration: Titrate with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption, which creates carbonic acid artifacts) up to pH 12.0.

-

Self-Validation (Hysteresis Check): Reverse the titration by adding 0.1 M HCl back down to pH 2.0. Validation gate: If the calculated pKa shifts by >0.1 units between the forward and reverse curves, it indicates non-equilibrium conditions or transient precipitation, requiring the use of a co-solvent system (e.g., methanol/water) with Yasuda-Shedlovsky extrapolation[8].

Protocol B: Shake-Flask LogD (pH 7.4) Profiling

Causality & Rationale: The shake-flask method is explicitly chosen over chromatographic (HPLC) estimation. Silica-based stationary phases contain residual silanol groups that electrostatically bind the piperidinium cation, artificially inflating the apparent lipophilicity of the zwitterion.

Fig 2: Shake-flask experimental workflow for determining LogD at physiological pH.

-

Mutual Saturation: Vigorously stir 1-octanol and 0.1 M Phosphate Buffer (pH 7.4) together for 24 hours. Causality: Failure to pre-saturate the phases results in micro-emulsions and volume shifts during analyte equilibration, invalidating the partition ratio.

-

Analyte Incubation: Spike 3-(2H-tetrazol-5-yl)piperidine into the biphasic system (1:1 volume ratio) in a glass vial. Shake at 25°C for 24 hours to reach thermodynamic equilibrium.

-

Phase Separation: Centrifuge the vials at 3000 x g for 15 minutes to break any remaining micro-emulsions.

-

Quantification & Self-Validation (Mass Balance): Extract aliquots from both the octanol and aqueous layers and quantify via LC-MS/MS. Validation gate: Calculate the total mass recovered. If the sum of the analyte in both phases does not equal the initial spike concentration (±5%), it indicates interfacial aggregation or adsorption to the glass vial, rendering the LogD calculation invalid.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nipecotic acid CAS#: 498-95-3 [m.chemicalbook.com]

- 7. ChemFOnt: Showing chemical card for Nipecotic acid (CFc000235143) [b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Towards the Development of Brain Penetrant, GAT-1 Selective Radioligands | Journal of Nuclear Medicine [jnm.snmjournals.org]

Solubility of 3-(tetrazol-5-yl)piperidine in water vs DMSO

The Solvation Dynamics of 3-(Tetrazol-5-yl)piperidine: A Comparative Analysis in Aqueous and DMSO Microenvironments

Executive Summary

For drug development professionals and medicinal chemists, managing the physicochemical properties of highly polar building blocks is a persistent challenge. 3-(Tetrazol-5-yl)piperidine is a prime example of a molecule that presents unique solvation hurdles. Widely utilized because the tetrazole ring acts as a metabolically stable [1], this compound pairs a weakly acidic tetrazole with a highly basic piperidine ring.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 3-(tetrazol-5-yl)piperidine, contrasting its behavior in water versus dimethyl sulfoxide (DMSO). Furthermore, we establish self-validating experimental workflows to accurately quantify its thermodynamic and kinetic solubility.

The Mechanistic Causality of Solvation

The Zwitterionic Conundrum

To understand the solubility of 3-(tetrazol-5-yl)piperidine, one must first analyze its ionization states. The tetrazole moiety has a

At physiological pH (7.4), the molecule exists almost exclusively as a zwitterion (an inner salt). In the solid state, these zwitterions form a tightly packed crystal lattice driven by intense electrostatic interactions and intermolecular hydrogen bonding between the protonated piperidinium and the deprotonated tetrazolate. [2] is often required in drug design to improve permeability, but when working with the raw building block, this high lattice energy is the primary barrier to solvation.

Aqueous Solvation Dynamics

Water is a polar protic solvent with a high dielectric constant (

Solubility in water is therefore highly pH-dependent. Adjusting the pH to < 4.0 yields a highly soluble cationic species (often formulated commercially as [3]), while adjusting the pH to > 11.0 yields a highly soluble anionic species.

DMSO Solvation Dynamics

DMSO is a polar aprotic solvent (

The negatively charged tetrazolate anion requires strong hydrogen bond donation for effective stabilization—something water provides easily, but DMSO cannot. Consequently, the zwitterion prefers to remain in its self-associated solid state rather than dissolve in pure DMSO, leading to surprisingly moderate-to-poor solubility for such a low-molecular-weight compound.

Fig 1: pH-dependent speciation and solvation pathways of 3-(tetrazol-5-yl)piperidine.

Quantitative Solvation Profiles

The following table synthesizes the expected physicochemical behavior of 3-(tetrazol-5-yl)piperidine across different solvent microenvironments.

| Physicochemical Parameter | Aqueous Medium (pH 7.4) | Aqueous Medium (pH 2.0) | Dimethyl Sulfoxide (100% DMSO) |

| Dominant Molecular Species | Zwitterion (Net Charge 0) | Cationic (Protonated Tetrazole) | Zwitterion / Neutral Tautomer |

| Primary Solvation Mechanism | H-Bond Donor & Acceptor | Ion-Dipole Interactions | H-Bond Acceptor Only |

| Estimated Solubility | < 0.1 mg/mL (Poor) | > 10.0 mg/mL (High) | ~1.0 - 5.0 mg/mL (Moderate) |

| Primary Solubility Limiting Factor | High Crystal Lattice Energy | Chloride Common-Ion Effect | Lack of H-Bond Donors in Solvent |

Validated Experimental Methodologies

To ensure scientific integrity, solubility cannot be estimated visually. Zwitterionic compounds frequently form colloidal nano-suspensions that mimic true solutions but fail in biological assays. The following protocols represent self-validating systems designed to prevent false-positive solubility readings.

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method determines the absolute equilibrium solubility of the compound.

-

Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM citrate buffer (pH 2.0).

-

Saturation: Add excess solid 3-(tetrazol-5-yl)piperidine (free base) to 1.0 mL of each buffer in glass vials until a visible, un-dissolved pellet remains.

-

Equilibration: Seal vials and incubate on a thermoshaker at 25°C and 800 rpm for exactly 24 hours.

-

Phase Separation (Critical Step): Do not use standard 0.45 µm PTFE filters, as zwitterionic aggregates can pass through. Instead, subject the samples to ultracentrifugation at 100,000 × g for 30 minutes to pellet all undissolved material.

-

Self-Validation (XRPD): Extract a fraction of the remaining solid pellet, dry it, and perform X-Ray Powder Diffraction (XRPD). Compare it to the starting material to ensure the crystal form has not altered (e.g., hydrate formation) during the 24-hour equilibration.

-

Quantification: Dilute the supernatant and quantify via LC-MS/MS against a 5-point standard curve.

Protocol B: Kinetic DMSO-Aqueous Solubility (Laser Nephelometry)

Because compounds are stored in DMSO for high-throughput screening, it is critical to know at what concentration the compound will precipitate when the DMSO stock is introduced to an aqueous assay buffer.

-